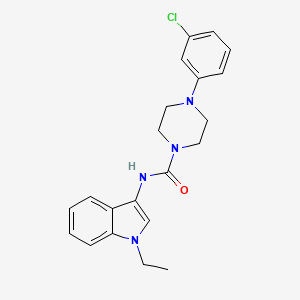
4-(3-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
Übersicht
Beschreibung
4-(3-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that was developed in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP 47,497 has been used extensively in scientific research to study the effects of cannabinoids on the body and to develop new drugs that target the cannabinoid receptors.
Wirkmechanismus
4-(3-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide 47,497 is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. When this compound 47,497 binds to the cannabinoid receptors, it activates a signaling pathway that leads to a wide range of physiological effects. These effects include pain relief, appetite stimulation, mood elevation, and memory enhancement.
Biochemical and Physiological Effects
This compound 47,497 has a wide range of biochemical and physiological effects on the body. It has been shown to stimulate the release of dopamine, a neurotransmitter that is involved in the regulation of mood and behavior. This compound 47,497 has also been shown to reduce inflammation and pain, and to enhance memory and learning. Additionally, this compound 47,497 has been shown to have anti-convulsant and anti-spasmodic effects, making it a potential treatment for epilepsy and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide 47,497 in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoids on the body in a highly controlled manner. However, one limitation of using this compound 47,497 is its potential for toxicity and adverse effects. Careful dosing and monitoring is required to ensure the safety of researchers and study participants.
Zukünftige Richtungen
There are many potential future directions for research on 4-(3-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide 47,497 and other synthetic cannabinoids. One area of research is the development of new drugs that target the cannabinoid receptors for the treatment of neurological disorders such as epilepsy and multiple sclerosis. Another area of research is the study of the effects of cannabinoids on the brain and behavior, which could lead to new treatments for addiction and other psychiatric disorders. Additionally, the use of synthetic cannabinoids in cancer research is an area of ongoing investigation, as they have been shown to have anti-tumor effects in some studies.
Wissenschaftliche Forschungsanwendungen
4-(3-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide 47,497 has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been used to develop new drugs that target the cannabinoid receptors, which are involved in a wide range of physiological processes such as pain, appetite, mood, and memory. This compound 47,497 has also been used to study the effects of cannabinoids on the brain and to develop new treatments for neurological disorders such as epilepsy and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-N-(1-ethylindol-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-2-24-15-19(18-8-3-4-9-20(18)24)23-21(27)26-12-10-25(11-13-26)17-7-5-6-16(22)14-17/h3-9,14-15H,2,10-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCUDWKVFUTYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3309062.png)
![N-([1,1'-biphenyl]-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3309076.png)
![N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B3309082.png)
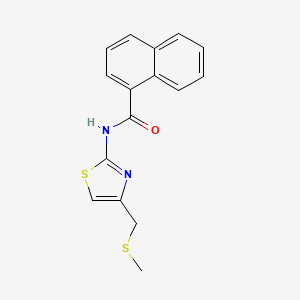
![4-chloro-N,3-dimethyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3309094.png)
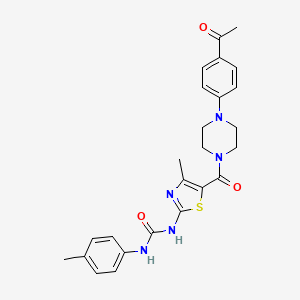
![N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B3309105.png)

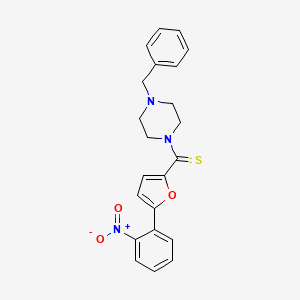
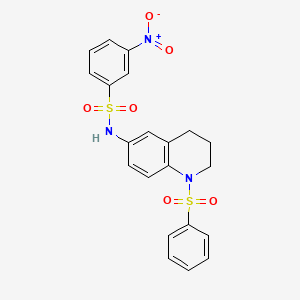
![N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3309147.png)
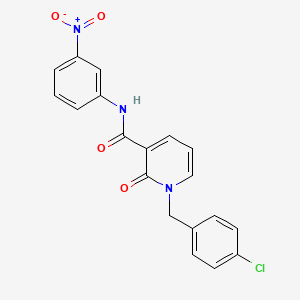

![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3309164.png)